
5-(3-Aminophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
5-(3-Aminophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1314735-19-7 . It has a molecular weight of 176.22 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as this compound, can be achieved through the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular formula of this compound is C10H12N2O . Its structure includes a pyrrolidin-2-one ring attached to a 3-aminophenyl group .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.22 . It is typically stored at room temperature and is usually in powder form . The compound has a density of 1.234g/cm3 and a boiling point of 464.5ºC at 760 mmHg .Mécanisme D'action
Target of Action
Pyrrolidin-2-one derivatives, which include 5-(3-aminophenyl)pyrrolidin-2-one, are known to be versatile lead compounds for designing powerful bioactive agents . They are essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
It’s worth noting that pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit a wide range of biological activities, suggesting they may have various significant effects at the molecular and cellular levels .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-Aminophenyl)pyrrolidin-2-one is its selectivity for NMDA receptors, which allows for more specific and targeted studies of the role of NMDA receptors in various physiological and pathological processes. However, one limitation of this compound is its short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
Orientations Futures
There are a number of future directions for research on 5-(3-Aminophenyl)pyrrolidin-2-one. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound could be used to study the effects of NMDA receptor inhibition on disease progression and potential therapeutic interventions. Another area of interest is the development of more potent and selective NMDA receptor antagonists that could be used for clinical applications. Overall, this compound has the potential to be a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
5-(3-Aminophenyl)pyrrolidin-2-one has been extensively studied for its ability to selectively block NMDA receptors in the brain. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity and memory formation. This compound has been shown to be a potent and selective NMDA receptor antagonist, making it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-(3-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULYXTUHMXWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



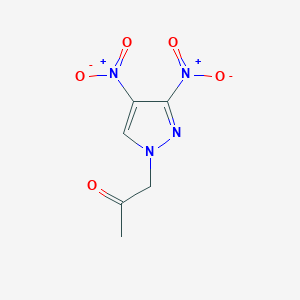

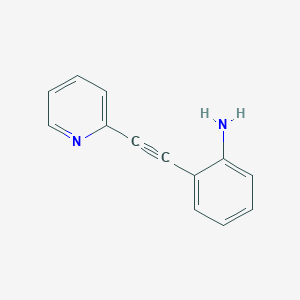
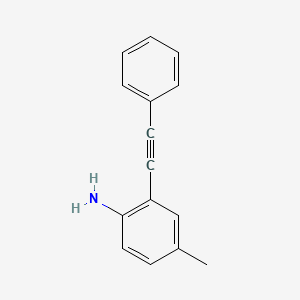

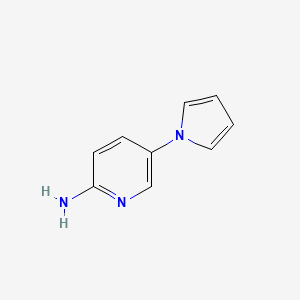
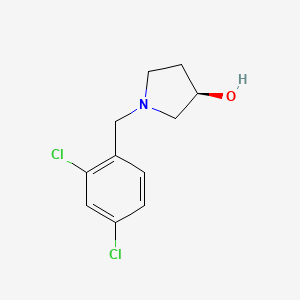
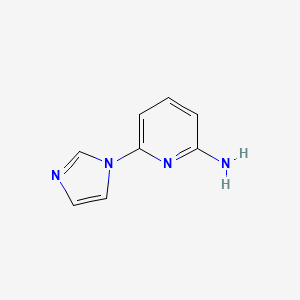
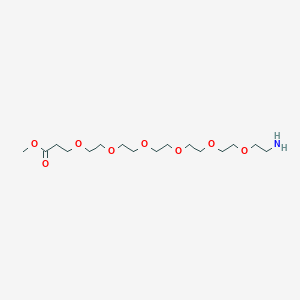

![N,N'-bis[(1S)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide](/img/structure/B3231102.png)


![4,7-Diazaspiro[2.5]octane hydrochloride](/img/structure/B3231124.png)